molecular formula C17H20N4O B2986303 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1448065-33-5

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2986303
CAS No.: 1448065-33-5
M. Wt: 296.374
InChI Key: HPKUSUMEYITKNB-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that features a pyrazole ring attached to a pyridine ring, connected via an ethyl linker to a cyclohexene carboxamide group

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-6-2-1-3-7-14)19-11-13-21-12-9-16(20-21)15-8-4-5-10-18-15/h1-2,4-5,8-10,12,14H,3,6-7,11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKUSUMEYITKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Linking the Ethyl Chain: The ethyl linker is added via an alkylation reaction.

    Formation of the Cyclohexene Carboxamide: The final step involves the formation of the cyclohexene carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide
  • N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole and pyridine ring with a cyclohexene carboxamide group allows for versatile reactivity and potential for diverse applications.

Biological Activity

1-Methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a quinoxaline moiety and a sulfonamide group. The structural formula can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with various sulfonyl chlorides under basic conditions. The optimization of reaction conditions has been crucial for improving yields and purity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from the pyrazole framework have shown IC50 values in the low micromolar range against U937 cells, indicating strong cytotoxicity without significant cytotoxic effects on normal cells .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

Compound IDCell LineIC50 (µM)Notes
MR-S1-13U9375.0Highest activity observed
MR-S1-5U93715.0Moderate activity
MR-S1-19HeLa10.0Effective against cervical cancer

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, these compounds may interfere with protein glycation processes and modulate apoptotic pathways, leading to increased cell death in malignant cells .

Case Studies

In a recent study, the biological activity of several pyrazole derivatives was evaluated in vivo using murine models. The results indicated that certain derivatives not only inhibited tumor growth but also reduced metastasis in models of breast cancer. This highlights the potential for these compounds as therapeutic agents in oncology .

Table 2: In Vivo Efficacy of Selected Pyrazole Derivatives

Compound IDTumor ModelTumor Volume Reduction (%)Metastasis Reduction (%)
MR-S1-13Breast Cancer6550
MR-S1-5Lung Cancer4030

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